Bicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
Bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143956. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Polyimides : Bicyclo[2.2.1]heptane derivatives are used in the synthesis of fully alicyclic polyimides, offering potential applications in producing films soluble in organic polar solvents like DMAc and NMP (Matsumoto, 2001).
Mass Spectrometry in Stereochemical Problems : These compounds are useful in understanding the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, aiding in the characterization of stereoisomers (Curcuruto et al., 1991).
Synthesis of Conformationally Restricted Analogs : They have been used in the synthesis of conformationally restricted methionine analogs, providing insights into molecular structures and electrochemical properties (Glass et al., 1990).
Chiral Auxiliary Synthesis : These compounds are instrumental in synthesizing chiral auxiliaries, as seen in the high-yield synthesis of diastereomerically pure dimethylbicyclo[2.2.1]heptane-1-carboxylic acids (Ishizuka et al., 1990).
Generation of Neuronal Nicotinic Receptor Ligands : They are used in synthesizing novel bicyclic α-amino acids for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).
Enantioselective Synthesis of Half-Esters : Bicyclo[2.2.1]heptanedicarboxylic acid derivatives have been synthesized enantioselectively, proving useful as chiral building blocks in natural product synthesis (Ohtani et al., 1991).
Microbiological Asymmetric Hydroxylation : These compounds are substrates for asymmetric hydroxylation by various microorganisms, yielding chiral products that are intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).
Organocatalytic Aldol Reactions : They have been evaluated for their catalytic potential in direct aldol reactions, contributing to our understanding of enantioselectivity in catalysis (Armstrong et al., 2009).
Transport Applications in Cellular Systems : Isomers of these compounds have been synthesized and tested for specificity to membrane transport systems in tumor and hepatoma cells (Christensen et al., 1983).
High-Performance Liquid Chromatographic Methods : They are used in developing chromatographic methods for separating enantiomers of bicyclic β-amino acids (Török et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Bicyclo[22It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
The molecular and cellular effects of Bicyclo[22It is known that 7,7-Dimethyl-2-oxothis compound, a derivative, is a useful reactant for the preparation of alkenyl nitrile electrophiles for possible use in covalent protein labeling . This suggests that this compound and its derivatives may have potential applications in biochemistry and molecular biology.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGYGYFPTZHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171989 | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-30-4 | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Norbornanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTU9JW5VKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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